molecular formula C11H12 B3052757 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- CAS No. 4486-29-7

1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-

Cat. No.: B3052757
CAS No.: 4486-29-7
M. Wt: 144.21 g/mol
InChI Key: ILMCRZOMKCLIFZ-UHFFFAOYSA-N
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Description

1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- is a chemical compound with the molecular formula C₁₁H₁₂ and a molecular weight of 144.2130 g/mol . . This compound is characterized by its unique structure, which includes a methano bridge connecting the 1 and 4 positions of the naphthalene ring, resulting in a tetrahydro derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone . This reaction typically requires specific conditions, such as elevated temperatures and the presence of a catalyst, to proceed efficiently.

Industrial Production Methods

In industrial settings, the production of 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- often involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Introduction of various functional groups, depending on the reagents used.

Scientific Research Applications

1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- involves its interaction with molecular targets and pathways within cells. The compound’s unique structure allows it to engage in specific binding interactions with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- can be compared with other similar compounds, such as:

The uniqueness of 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- lies in its methano bridge, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

tricyclo[6.2.1.02,7]undeca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-2-4-11-9-6-5-8(7-9)10(11)3-1/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMCRZOMKCLIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963289
Record name 1,2,3,4-Tetrahydro-1,4-methanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4486-29-7
Record name 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004486297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydro-1,4-methanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4 g of a catalyst containing 10% of palladium on charcoal are added to a solution of 40 g of benzonorbornadiene in 400 cm3 of nitrogen-degassed methanol. Nitrogen is again bubbled into this mixture and the heterogeneous solution is stirred for three hours at a gauge pressure of hydrogen of 2 bars. The mixture is then filtered, concentrated under reduced pressure and benzonorbornene is purified by distillation; its boiling point at 22.5 millibars is 86° C. 33 g of a product whose nuclear magnetic resonance spectrum corresponds to the expected structure are obtained.
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
4 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-
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Reactant of Route 5
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Reactant of Route 6
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